molecular formula C20H24N4O3S B357338 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714233-44-0

4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B357338
CAS No.: 714233-44-0
M. Wt: 400.5g/mol
InChI Key: DSRRQBRQKCDZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide (CAS# 713091-83-9) is a chemical compound with a molecular formula of C20H24N4O2S and a molecular weight of 384.5 g/mol. This benzenesulfonamide derivative features a quinoxaline heterocycle and is part of a class of sulfonamide-containing compounds that are of significant interest in medicinal chemistry research . The structural motif of the N-alkylaminoquinoxaline benzenesulfonamide presents a privileged scaffold for probing biological systems. Researchers are exploring this compound and its structural analogs primarily in the context of enzyme inhibition studies. Specifically, benzenesulfonamide derivatives have been identified as potent and selective inhibitors of enzymes like Monoamine Oxidase B (MAO-B) , a key target in neuropharmacology for conditions such as Parkinson's disease. Furthermore, related sulfonamide and N-phenylbenzamide compounds have shown promise in early-stage anticancer research, with demonstrated ability to suppress the expression of viral oncogenes in human cervical cancer cell lines . The presence of the methoxy and pentylamino groups offers sites for structural modification, making this compound a valuable intermediate or lead structure for the synthesis and evaluation of novel bioactive molecules in hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-3-4-7-14-21-19-20(23-18-9-6-5-8-17(18)22-19)24-28(25,26)16-12-10-15(27-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRRQBRQKCDZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoxaline Scaffold

The quinoxaline moiety is constructed via condensation of 1,2-diketones with o-phenylenediamine derivatives. For example, 3-chloroquinoxalin-2-amine—a critical intermediate—is synthesized by reacting 1,2-diketones such as 3-chloro-1,2-benzenedione with o-phenylenediamine in refluxing ethanol or acetic acid. This method, adapted from influenza drug lead syntheses, achieves cyclization at moderate temperatures (70–90°C) with yields exceeding 75%. Microwave-assisted protocols further reduce reaction times to 10–15 minutes while maintaining comparable yields.

Introduction of the Sulfonamide Group

Sulfonamide coupling employs 4-methoxybenzenesulfonyl chloride and 3-chloroquinoxalin-2-amine. The reaction proceeds in dichloromethane or toluene under basic conditions (pyridine or 2,6-lutidine) at 0–25°C. Lutidine, as demonstrated in patent WO2012052420A1, minimizes by-product formation by scavenging HCl, yielding N-(3-chloroquinoxalin-2-yl)-4-methoxybenzenesulfonamide with >85% purity. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while aqueous workup removes unreacted reagents.

Amination of the Chloroquinoxaline Intermediate

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 of the quinoxaline ring is replaced with pentylamine via nucleophilic substitution. Patent WO2012052420A1 highlights the use of 2,6-lutidine in dimethylacetamide (DMA) at 100–120°C, achieving 70–80% yield within 2–4 hours. Comparative studies show that lutidine outperforms inorganic bases (e.g., K2CO3) by reducing side reactions, such as sulfonamide hydrolysis. Alternative solvents like toluene require higher temperatures (130°C) but facilitate easier product isolation via filtration.

Microwave-Assisted Amination

Microwave irradiation accelerates the substitution step, completing the reaction in 25–30 minutes at 120°C with 62% yield. This method, adapted from analogous quinoxaline derivatives, is ideal for small-scale synthesis but faces scalability challenges due to equipment limitations.

Optimization and Mechanistic Insights

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMA) enhance nucleophilicity of pentylamine, while non-polar solvents (toluene) improve thermal stability of intermediates. The combination of DMA and lutidine provides a balance between reactivity and side reaction suppression, as evidenced by HPLC purity >95%.

Temperature and Time Profiling

Lower temperatures (80–100°C) prolong reaction times (6–8 hours) but reduce decomposition, whereas higher temperatures (120–130°C) achieve faster conversions (2–3 hours) with minor impurity formation. Kinetic studies suggest an Arrhenius-type dependence, with activation energies of ~50 kJ/mol for the substitution step.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (DMSO-d6, 400 MHz): δ 8.65 (s, 1H, NH), 8.12–7.89 (m, 4H, quinoxaline-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH3), 3.45 (t, J = 7.2 Hz, 2H, NHCH2), 1.60–1.25 (m, 8H, pentyl chain), 0.89 (t, J = 6.8 Hz, 3H, CH3).
LC-MS : m/z 443.2 [M+H]+.

Purity and Yield Comparison

ConditionSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
Conventional heatingDMALutidine12037897
MicrowaveDMANone1200.56292
High-temperatureTolueneK2CO313026588

Chemical Reactions Analysis

Key Reaction Steps

The compound is synthesized via a two-step protocol involving N-(3-chloroquinoxalin-2-yl)sulfonamide intermediates , followed by nucleophilic substitution with pentylamine. This methodology aligns with optimized procedures for analogous quinoxaline-derived sulfonamides .

Step 1: Formation of N-(3-chloroquinoxalin-2-yl)-4-methoxybenzenesulfonamide

  • Reactants :

    • 2,3-Dichloroquinoxaline

    • 4-Methoxybenzenesulfonamide

  • Conditions :

    • Base : Lithium hydroxide (LiOH) in DMA (dimethylacetamide)

    • Temperature : 50°C

    • Time : 20 hours

  • Outcome :

    • Intermediate yield: ~88%

    • Purity: ≥94% (UPLC/MS) with residual 2,3-dichloroquinoxaline (3.4%) and sulfonamide (3.6% w/w) .

Step 2: Amination with Pentylamine

  • Reactants :

    • Intermediate from Step 1

    • Pentylamine

  • Conditions :

    • Base : 2,6-Lutidine (2,6-dimethylpyridine) in n-butanol

    • Temperature : 120°C

    • Time : 42 hours

  • Outcome :

    • Final product isolated as a white powder (65.9% yield) .

Reaction Optimization Data

Reaction parameters for analogous compounds highlight critical factors influencing efficiency:

ParameterStep 1 (LiOH/DMA)Step 2 (Lutidine/n-BuOH)
Temperature Range20–150°C20–150°C
Preferred SolventDMAn-Butanol
Base Equivalents1.9 eq LiOH1.1 eq Lutidine
Reaction Time (Typical)20 h42 h
Yield Range65–88%60–70%

Key Observations :

  • LiOH enhances purity by minimizing side products (e.g., 3-chloroquinoxalin-2-ol) compared to K₂CO₃ .

  • Lutidine improves regioselectivity and reduces reaction time at elevated temperatures .

Sulfonamide Group

  • Hydrolysis : Under strongly acidic (HCl) or basic (NaOH) conditions, the sulfonamide group may cleave, though no direct data exists for this compound.

  • Substitution : The NH group is unreactive under standard amination conditions but may participate in hydrogen bonding or coordination complexes .

Quinoxaline Core

  • Electrophilic Substitution : The electron-deficient quinoxaline ring may undergo halogenation or nitration at positions 5–8 under harsh conditions (e.g., HNO₃/H₂SO₄) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the quinoxaline to a tetrahydro derivative, altering biological activity .

Methoxy Group

  • Demethylation : Treatment with BBr₃ or HI may cleave the methyl ether to yield a phenolic -OH group .

Analytical Characterization

  • Purity Analysis : UPLC/MS with Waters Acquity BEH C18 column (1.7 µm, 2.1×50 mm), 5–100% ACN gradient over 3 min .

  • NMR : Key signals include:

    • δ 8.2–7.4 ppm (aromatic protons)

    • δ 3.8 ppm (OCH₃)

    • δ 1.6–0.9 ppm (pentyl chain) .

Hypothetical Derivatives

Derivatization strategies for structure-activity studies:

Modification SiteReaction ExamplePotential Product
Quinoxaline C3-NHAcylation with acetyl chlorideN-Acetyl-pentylamino derivative
Sulfonamide -SO₂NH-Alkylation with MeIN-Methylsulfonamide
Methoxy groupDemethylation with BBr₃4-Hydroxybenzenesulfonamide analog

Stability and Degradation

  • Thermal Stability : Stable at ≤150°C in inert atmospheres .

  • Light Sensitivity : Store in dark, inert conditions to prevent photodegradation .

  • Hydrolytic Degradation : Susceptible to acidic/basic hydrolysis of sulfonamide or methoxy groups .

Research Gaps

  • No reported studies on catalytic cross-coupling (e.g., Suzuki) at the quinoxaline ring.

  • Limited data on biological activity modulation via substituent engineering.

Scientific Research Applications

Antibacterial Activity

Research indicates that 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide exhibits significant antibacterial properties. Quinoxaline derivatives are known to inhibit bacterial growth, making this compound a candidate for developing new antibiotics. Studies have shown that modifications to the quinoxaline structure can enhance efficacy against various pathogens, including resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The sulfonamide functionality may contribute to its anti-inflammatory effects, which are beneficial in cancer therapy.

Anti-inflammatory Properties

Compounds with sulfonamide functionalities have been studied for their anti-inflammatory effects. This aspect makes this compound a candidate for treating inflammatory diseases alongside its antibacterial and anticancer activities.

Synthesis Methodology

The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The general steps include:

  • Formation of the quinoxaline core : Utilizing appropriate reagents to construct the quinoxaline ring.
  • Introduction of the pentylamino group : Via nucleophilic substitution reactions.
  • Sulfonation : Adding the benzenesulfonamide functionality to complete the synthesis.

Table 2: Synthesis Steps Overview

StepDescription
Step 1Formation of quinoxaline core
Step 2Nucleophilic substitution with pentylamine
Step 3Sulfonation to introduce benzenesulfonamide group

Case Study 1: Antibacterial Efficacy

A study conducted on various quinoxaline derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance antibacterial activity, paving the way for further development of this compound as an antibiotic agent.

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it may inhibit key survival pathways, suggesting potential applications in cancer therapy. Further research is required to elucidate the detailed mechanisms involved.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s antibacterial activity, for example, may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

Key structural variations among benzenesulfonamide-quinoxaline derivatives include:

  • Substituents on the benzene ring : Methoxy, fluoro, chloro, or thioureido groups.
  • Quinoxaline modifications: Alkylamino, arylalkylamino, or heterocyclic substituents.

The table below highlights critical differences and biological activities:

Compound Name Substituents (Benzene/Quinoxaline) Molecular Weight IC50 (HEPG2) Key Features References
4-Methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide Methoxy (C6H5); pentylamino (C5H11N) ~420* N/A Potential radiosensitizer; moderate lipophilicity Inferred
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide Fluoro (C6H5); 2-methoxybenzylamino 424.4 N/A Enhanced solubility; fluorinated aryl group may improve binding
4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide Chloro (C6H5); benzodioxin-amino 468.91 N/A Bulky substituent may reduce membrane permeability
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide Thioureido-ethylbenzoate (C9H9NO2S) ~450* 15.6 mmol L<sup>−1</sup> Strong H-bond donor; radiosensitizing synergy with γ-irradiation
N-(3-((3-hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide Hydroxyphenylamino (C6H5OH) 392.43 N/A Polar hydroxyl group improves solubility but may limit bioavailability

*Estimated based on molecular formula.

Key Findings from Analog Studies

Substituent Effects on Potency: Electron-withdrawing groups (e.g., fluoro, chloro) enhance binding to target enzymes like carbonic anhydrase but may reduce cellular uptake due to increased polarity . Thioureido derivatives exhibit superior anticancer activity (IC50 = 15.6–26.8 mmol L<sup>−1</sup>) compared to non-thioureido analogs, likely due to hydrogen-bonding interactions with biological targets .

Radiosensitization Potential: Compounds such as 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide show enhanced cytotoxicity when combined with γ-irradiation (8 kGy), suggesting that the pentylamino analog may similarly act as a radiosensitizer .

Lipophilicity and Bioavailability: The pentylamino group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, bulky groups (e.g., benzodioxin in ) may hinder cellular uptake.

Biological Activity

4-Methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide is a quinoxaline sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer research. This compound, characterized by its unique molecular structure, exhibits a range of pharmacological effects that warrant detailed exploration.

Chemical Structure and Properties

The chemical formula of this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S. Its structure includes a quinoxaline core, which is known for diverse biological activities, and a sulfonamide group that enhances its pharmacological potential.

PropertyValue
Molecular FormulaC20H24N4O3S
Molecular Weight396.49 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membranes. Preliminary studies suggest it may be effective against various bacterial strains, although specific data on its spectrum of activity remains limited.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of quinoxaline compounds have demonstrated promising results against tumor cells by targeting key regulatory pathways involved in cancer progression .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Antibacterial Mechanism : The compound may inhibit bacterial growth by interfering with essential metabolic pathways or by binding to specific enzymes crucial for bacterial survival.
  • Anticancer Mechanism : It may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis, specifically through interactions with tubulin and STAT3 proteins, as seen in related compounds .

Case Studies and Research Findings

  • Antibacterial Studies : A study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibacterial agents.
  • Anticancer Research : In vitro assays revealed that the compound significantly reduced the viability of various cancer cell lines with IC50 values indicating potent activity. For example, related compounds in the same class have shown IC50 values as low as 1.35 μM against A549 lung cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling a quinoxaline amine derivative with a sulfonamide precursor. For example, anthranilic acid derivatives can be reacted with isothiocyanato-benzenesulfonamides under reflux conditions in alcohol solvents (e.g., ethanol or methanol) . Systematic optimization can be achieved through statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst concentration . Yield improvements may involve adjusting stoichiometric ratios or using coupling agents like EDCI/HOBt.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR are critical for confirming the quinoxaline and sulfonamide moieties. Aromatic protons in the 7.0–8.5 ppm range and methoxy groups near 3.8 ppm are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and detect fragmentation patterns.
  • HPLC/UV-Vis : Reverse-phase HPLC with C18 columns and UV detection at 254 nm ensures purity (>95%) .

Q. How should researchers evaluate the compound’s solubility and stability under various experimental conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS) at 25°C and 37°C. Measure saturation concentration via UV spectrophotometry .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. Assess photostability under UV/visible light .

Advanced Research Questions

Q. What computational approaches are recommended for predicting the biological activity and receptor interactions of this sulfonamide derivative?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrases or kinase domains). Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the pentylamino chain .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to predict activity against cancer cell lines .

Q. How can X-ray crystallography be employed to determine the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer :

  • Grow single crystals via slow evaporation (e.g., DMSO/water mixtures). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve the structure using SHELX. Analyze packing diagrams to identify hydrogen bonds (N–H···O=S) and π-π stacking between quinoxaline rings .

Q. How can researchers resolve contradictions in pharmacological data across different assay systems (e.g., varying IC50 values in enzymatic vs. cell-based assays)?

  • Methodological Answer :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Membrane Permeability : Measure logD (octanol/water) to assess cellular uptake discrepancies. Use PAMPA assays to predict passive diffusion .
  • Metabolic Stability : Incubate with liver microsomes to identify metabolite interference .

Q. What strategies are effective in designing derivatives with improved selectivity for biological targets (e.g., reducing off-target effects)?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy groups to modulate electronic effects.
  • Side Chain Optimization : Replace the pentylamino group with cyclic amines (e.g., piperidine) to enhance rigidity and target affinity .

Q. What statistical methods are suitable for optimizing reaction parameters in large-scale synthesis?

  • Methodological Answer :

  • Response Surface Methodology (RSM) : Use central composite designs to model nonlinear relationships between variables (e.g., temperature, catalyst loading).
  • Principal Component Analysis (PCA) : Identify critical factors affecting yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.